2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Catalog No.
S15734974
CAS No.
1160823-81-3
M.F
C15H18Br2O2S2
M. Wt
454.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-c...

CAS Number

1160823-81-3

Product Name

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

IUPAC Name

2-ethylhexyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

Molecular Formula

C15H18Br2O2S2

Molecular Weight

454.2 g/mol

InChI

InChI=1S/C15H18Br2O2S2/c1-3-5-6-9(4-2)8-19-15(18)11-7-10-12(20-11)14(17)21-13(10)16/h7,9H,3-6,8H2,1-2H3

InChI Key

MNCFWGMXRWYWMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(SC(=C2S1)Br)Br

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H18Br2O2S2C_{15}H_{18}Br_{2}O_{2}S_{2} and a molecular weight of approximately 472.23 g/mol. This compound is classified as a fused thiophene derivative and serves as a building block for various organic electronic materials, particularly low band gap polymer semiconductors. Its structure features multiple bromine atoms and a fluorine atom, which enhance its electronic properties, making it suitable for applications in organic photovoltaics and field-effect transistors .

Typical of thiophene derivatives. Notably, it can undergo:

  • Cross-coupling reactions: The bromine atoms allow for coupling with various nucleophiles to form larger polymeric structures.
  • Esterification: The carboxylate group can react with alcohols to form esters, which can be useful in modifying its solubility and reactivity.
  • Electrophilic substitutions: The electron-rich thiophene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

The synthesis of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves:

  • Formation of the thieno[3,4-b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of bromine atoms at the 4 and 6 positions is often performed using brominating agents.
  • Esterification: The final step involves reacting the resulting acid with 2-ethylhexanol to form the ester .

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily used in:

  • Organic Photovoltaics (OPVs): It serves as a key building block for low band gap polymers that enhance light absorption and efficiency.
  • Organic Field Effect Transistors (OFETs): The compound contributes to the development of semiconductors with improved charge transport properties.
  • Polymer Light Emitting Diodes (PLEDs): It is utilized in creating materials that exhibit electroluminescence .

Interaction studies involving this compound often focus on its compatibility with other materials in semiconductor applications. Research indicates that when used in conjunction with other low band gap polymers like PTB7 or PCE10, it can significantly enhance device performance by optimizing nanoscale morphology and improving charge transport properties. Studies have shown that solvent treatment techniques can further improve the performance of devices made with this compound .

Several compounds share structural similarities with 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylateC15H17Br2FO2S2C_{15}H_{17}Br_{2}FO_{2}S_{2}Contains fluorine; used in similar applications but may offer different electronic properties
DiketopyrrolopyrroleC14H8N2O2C_{14}H_{8}N_{2}O_{2}Known for strong light absorption; used extensively in OPVs
Poly(3-hexylthiophene)C12H18SC_{12}H_{18}SWidely studied for its conductive properties; lacks bromination but shares thiophene structure

The uniqueness of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate lies in its specific arrangement of bromine and fluorine substituents, which enhance its electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of advanced organic electronic materials tailored for high-performance applications .

XLogP3

8

Hydrogen Bond Acceptor Count

4

Exact Mass

453.90945 g/mol

Monoisotopic Mass

451.91150 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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